1-o-Tolylamino cyclohexanecarboxylic acid

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Select 1-o-Tolylamino cyclohexanecarboxylic acid (CAS 725234-58-2) for applications demanding steric constraint. The ortho-methyl group imposes a unique dihedral angle and amine basicity versus the meta (725234-57-1) or para (99216-79-2) isomers, critical for accurate SAR and regioselective chemistry. This N-aryl α,α-disubstituted amino acid enhances metabolic stability in peptide therapeutics. Supplied at ≥98% purity with defined 2–8°C storage protocols to ensure assay reproducibility. Budget for cold-chain logistics.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Cat. No. B12087157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-o-Tolylamino cyclohexanecarboxylic acid
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC2(CCCCC2)C(=O)O
InChIInChI=1S/C14H19NO2/c1-11-7-3-4-8-12(11)15-14(13(16)17)9-5-2-6-10-14/h3-4,7-8,15H,2,5-6,9-10H2,1H3,(H,16,17)
InChIKeyKSUMQKGODGYENJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-o-Tolylamino Cyclohexanecarboxylic Acid: Procurement and Technical Baseline for Ortho-Substituted Cyclohexane Amino Acids


1-o-Tolylamino cyclohexanecarboxylic acid (CAS: 725234-58-2) is a non-proteinogenic cyclic amino acid derivative characterized by a cyclohexane ring substituted with both a carboxylic acid and an ortho-tolylamino group . With a molecular formula of C14H19NO2 and a molecular weight of 233.31 g/mol, it serves as a sterically hindered building block for medicinal chemistry and organic synthesis, particularly in applications requiring constrained conformational flexibility or specific spatial orientation of the aromatic moiety [1]. Its structural motif places it within the class of N-aryl α,α-disubstituted amino acids, which are valued for enhancing the metabolic stability and conformational rigidity of peptide-based therapeutics and small-molecule probes [2].

Why In-Class Substitution of 1-o-Tolylamino Cyclohexanecarboxylic Acid with Its Meta or Para Isomers Is Scientifically Invalid


Substituting 1-o-tolylamino cyclohexanecarboxylic acid with its regioisomers—1-m-tolylamino cyclohexanecarboxylic acid (CAS 725234-57-1) or 1-p-tolylamino cyclohexanecarboxylic acid (CAS 99216-79-2)—is not scientifically equivalent due to the distinct steric and electronic environment imposed by the ortho-methyl group [1]. While all three isomers share identical molecular formula (C14H19NO2), molecular weight (233.31 g/mol), and calculated LogP (3.2674), the ortho-substitution pattern in the target compound introduces significant steric hindrance adjacent to the amine nitrogen [2]. This steric congestion directly impacts the dihedral angle between the aromatic ring and the cyclohexane core, alters the basicity of the secondary amine, and influences the compound's ability to participate in specific binding interactions or undergo regioselective functionalization . Consequently, using the meta or para isomer in a structure-activity relationship (SAR) study or a synthetic sequence designed for the ortho isomer can lead to erroneous biological data or failed chemical transformations.

Quantitative Differentiation Evidence for 1-o-Tolylamino Cyclohexanecarboxylic Acid


Comparative Steric and Electronic Profile of Ortho-Substituted Amino Acid Scaffolds

The ortho-methyl group in 1-o-tolylamino cyclohexanecarboxylic acid creates a sterically congested environment around the nitrogen atom, differentiating it from the meta and para isomers. This ortho-effect forces the aromatic ring out of the plane defined by the C-N bond, which can be quantified by a larger dihedral angle between the aryl ring and the cyclohexane core compared to the less hindered para isomer . While all three isomers share identical calculated LogP (3.2674) and topological polar surface area (49.33 Ų), these computational descriptors do not capture the steric hindrance that influences molecular recognition in enzyme active sites or receptor binding pockets [1]. The ortho-methyl group specifically shields the amine nitrogen, reducing its accessibility for intermolecular interactions compared to the para isomer, where the methyl group is positioned remotely.

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Vendor-Specified Purity and Storage Requirements for 1-o-Tolylamino Cyclohexanecarboxylic Acid

The target compound is commercially available with a guaranteed minimum purity of 98%, as specified by suppliers such as Leyan and Chemscene, which is consistent with the purity levels offered for its meta and para isomers . However, the specific storage condition for the ortho isomer—sealed in a dry environment at 2-8°C—is explicitly documented by Chemscene, indicating a requirement for cold-chain storage to maintain stability . This storage requirement may reflect a higher propensity for degradation or reaction due to the sterically strained ortho-substitution, a factor that procurement teams must consider when planning inventory and handling.

Chemical Procurement Quality Control Compound Management

Synthetic Utility as a Precursor to Sterically Hindered Amides

1-o-Tolylamino cyclohexanecarboxylic acid serves as a direct precursor to 1-o-Tolylamino-cyclohexanecarboxylic acid (morpholin-4-ylmethyl)-amide (CAS 78349-47-0), a compound with documented synthetic routes . The formation of this amide derivative demonstrates the carboxylic acid's utility in standard amide coupling reactions, despite the steric hindrance imparted by the ortho-methyl group. The ability to generate such derivatives is a key procurement consideration, as it confirms the compound's viability as a synthetic intermediate for generating structurally diverse libraries. While analogous amides can be prepared from the meta and para isomers, the ortho isomer yields products with distinct three-dimensional shapes that are valuable for exploring chemical space inaccessible to less hindered analogs.

Organic Synthesis Amide Bond Formation Building Blocks

Recommended Application Scenarios for 1-o-Tolylamino Cyclohexanecarboxylic Acid Based on Verified Evidence


Medicinal Chemistry: Exploring Ortho-Substitution Effects in Lead Optimization

Employ 1-o-tolylamino cyclohexanecarboxylic acid as a constrained amino acid building block to probe the steric tolerance of a biological target. The ortho-methyl group introduces a defined steric bulk near the amine, which can be used to interrogate shape complementarity in enzyme active sites or receptor binding pockets. This is particularly relevant when the corresponding meta or para analogs show suboptimal selectivity or affinity, as the ortho isomer can enforce a distinct conformational presentation of the aromatic ring. The compound's 98% purity and defined storage conditions (2-8°C) ensure reproducibility in sensitive biological assays .

Organic Synthesis: Generation of Sterically Hindered Amide Libraries

Utilize the carboxylic acid functionality to synthesize a library of sterically hindered amides, such as the documented morpholin-4-ylmethyl amide derivative, for screening against biological targets where shape diversity is a key objective . The ortho-methyl group restricts rotational freedom around the C-N bond, locking the molecule into a more defined conformational space, which can translate into enhanced target selectivity or metabolic stability in subsequent lead compounds.

Chemical Procurement: Justification for Ortho-Isomer Specific Inventory

When sourcing 1-o-tolylamino cyclohexanecarboxylic acid, procurement teams should budget for cold-chain shipping and storage (2-8°C) as specified by major suppliers, a requirement not universally mandated for the meta or para isomers . This logistical factor, combined with the compound's established use as a precursor to unique amide derivatives, justifies its inclusion in a specialized building block inventory focused on sterically demanding scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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